molecular formula C16H16Cl2O3S B2583155 1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol CAS No. 339276-90-3

1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol

Cat. No.: B2583155
CAS No.: 339276-90-3
M. Wt: 359.26
InChI Key: RACFFLBKGUTWLS-UHFFFAOYSA-N
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Description

1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol is a synthetic organic compound characterized by a propanol backbone substituted with a 4-chlorophenyl group and a 2-chlorobenzylsulfonyl moiety.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[(2-chlorophenyl)methylsulfonyl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O3S/c1-16(19,13-6-8-14(17)9-7-13)11-22(20,21)10-12-4-2-3-5-15(12)18/h2-9,19H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACFFLBKGUTWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)CC1=CC=CC=C1Cl)(C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol typically involves the reaction of 2-chlorobenzyl chloride with sodium sulfite to form the corresponding sulfonyl chloride. This intermediate is then reacted with 4-chlorophenyl magnesium bromide in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide can be employed under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound uniquely combines a sulfonyl group with dual chlorinated aromatic systems, distinguishing it from simpler analogs like 1-(4-chlorophenyl)-2-methylpropan-2-ol .
  • The absence of a piperazine ring (as in ) or chalcone backbone (as in ) suggests divergent biological targets compared to these analogs.

Physicochemical Properties

  • Solubility: The sulfonyl group in the target compound improves water solubility compared to the sulfanyl analog or non-polar 1-(4-chlorophenyl)-2-methylpropan-2-ol .

Biological Activity

1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol is an organic compound classified as a sulfonyl alcohol. Its unique molecular structure, characterized by a chlorobenzyl group and a sulfonyl moiety, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C16H16Cl2O3S
  • CAS Number : 339276-90-3
  • Molecular Weight : 351.27 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The sulfonyl group can form strong interactions with biomolecules, potentially inhibiting their activity. The chlorophenyl group may enhance the compound's binding affinity, allowing it to modulate various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that sulfonamide derivatives possess significant antibacterial activity against various strains of bacteria such as Salmonella typhi and Bacillus subtilis . While specific data on this compound is limited, its structural analogs suggest potential efficacy in this area.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies have demonstrated that related compounds exhibit strong inhibitory effects against AChE, which is crucial for treating neurodegenerative diseases . This suggests that this compound may share similar properties.

Anticancer Potential

Emerging research indicates that compounds with sulfonyl functionalities may exhibit anticancer properties. For example, studies on related flavonoids have shown promising results in inhibiting the growth of human non-small cell lung cancer cells (A549), with IC50 values indicating potent activity . While direct studies on this specific compound are needed, the existing literature supports the hypothesis that it may possess similar anticancer effects.

Case Studies and Research Findings

Study Findings Reference
Antimicrobial ScreeningModerate to strong activity against Salmonella typhi and Bacillus subtilis
Enzyme InhibitionStrong AChE inhibition observed in related compounds
Anticancer ActivityFlavonoid analogs showed IC50 values < 5 µM against A549 cells

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